molecular formula C8H16ClNS B6181288 7-(methylsulfanyl)-4-azaspiro[2.5]octane hydrochloride CAS No. 2613384-05-5

7-(methylsulfanyl)-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B6181288
CAS No.: 2613384-05-5
M. Wt: 193.7
InChI Key:
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Description

7-(methylsulfanyl)-4-azaspiro[25]octane hydrochloride is a spirocyclic compound characterized by a unique structure where a sulfur atom is attached to a methyl group and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylsulfanyl)-4-azaspiro[2.5]octane hydrochloride typically involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material. The process includes several steps such as cyclization and reduction to form the spirocyclic structure . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

For large-scale production, the synthesis route is optimized for efficiency and scalability. This involves the use of continuous flow reactors and microreaction systems to enhance the reaction control and safety . These methods allow for precise temperature and reaction time control, leading to higher concentrations of the desired product compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(methylsulfanyl)-4-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the azaspiro ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild to moderate temperatures and controlled pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the spirocyclic structure. These products are often used as intermediates in further chemical synthesis or as final products in medicinal chemistry applications.

Scientific Research Applications

7-(methylsulfanyl)-4-azaspiro[2.5]octane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(methylsulfanyl)-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur atom and the spirocyclic structure play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. These interactions are often studied using computational modeling and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(methylsulfanyl)-4-azaspiro[2.5]octane hydrochloride is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

2613384-05-5

Molecular Formula

C8H16ClNS

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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